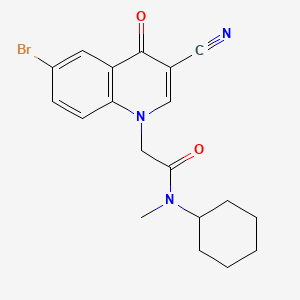![molecular formula C12H16N2O2 B7635124 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the beta-adrenergic receptor agonists family, which has been extensively studied for their therapeutic effects on various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Mecanismo De Acción
The mechanism of action of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol involves its binding to the beta-adrenergic receptors, which are found in various tissues, including the lungs and heart. This binding leads to the activation of the receptors, which results in the relaxation of smooth muscle cells in the airways and blood vessels, leading to bronchodilation and vasodilation, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol are primarily related to its effects on the beta-adrenergic receptors. In addition to its bronchodilatory and vasodilatory effects, this compound has also been shown to increase heart rate and contractility, which could be useful in the treatment of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol in lab experiments is its potent and selective effects on the beta-adrenergic receptors. This allows for the investigation of specific signaling pathways and physiological responses associated with these receptors. However, one limitation of using this compound is its relatively complex synthesis method, which could limit its availability and accessibility for some researchers.
Direcciones Futuras
There are several future directions for the research of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol. One potential area of investigation is the development of new therapeutic agents based on this compound for the treatment of asthma, 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol, and heart failure. Another area of research could be the investigation of the molecular mechanisms underlying the effects of this compound on the beta-adrenergic receptors, which could lead to the development of new drugs targeting these receptors. Additionally, the synthesis and characterization of new analogs of this compound could provide valuable insights into the structure-activity relationships of beta-adrenergic receptor agonists.
Métodos De Síntesis
The synthesis of 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol involves a multi-step process that starts with the reaction of 2-methylpropan-2-ol with furo[3,2-c]pyridine-4-carbaldehyde to form the corresponding imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Aplicaciones Científicas De Investigación
1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its therapeutic effects on asthma and 1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol. In one study, it was found that this compound exhibits potent bronchodilatory effects, which could be useful in the treatment of airway obstruction associated with these diseases.
Propiedades
IUPAC Name |
1-[furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,15)8-14(3)11-9-5-7-16-10(9)4-6-13-11/h4-7,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQAMHNLCMTUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C1=NC=CC2=C1C=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B7635045.png)
![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)


![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)

![(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone](/img/structure/B7635130.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)

